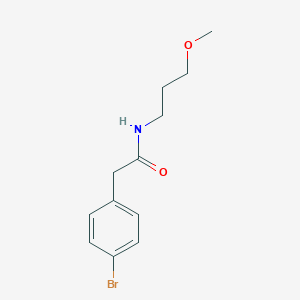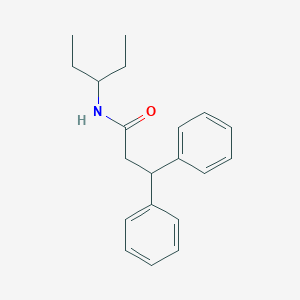
4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thioether derivative of triazole, and it has been extensively studied for its various properties and applications.
科学的研究の応用
4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to improve the growth performance of livestock animals, such as pigs, chickens, and fish. 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been used as a feed additive to enhance the feed intake, weight gain, and feed conversion efficiency of these animals.
In medicine, 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential anti-inflammatory and anti-cancer properties. 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and to induce apoptosis in cancer cells. 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In materials science, 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications as a corrosion inhibitor and as a ligand in coordination chemistry. 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the corrosion of metals, such as steel and aluminum, and to form stable complexes with metal ions, such as copper and silver.
作用機序
The mechanism of action of 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and cellular homeostasis. 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects
4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects, depending on the dose and the route of administration. In livestock animals, 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to enhance the feed intake, weight gain, and feed conversion efficiency, without affecting the meat quality or the health of the animals. In vitro studies have shown that 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol can inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and induce apoptosis in cancer cells. 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the growth of bacteria, such as E. coli and S. aureus, and to enhance the antioxidant capacity of cells.
実験室実験の利点と制限
4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has several advantages and limitations for lab experiments. One of the advantages is that 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol is relatively easy to synthesize and purify, and it can be obtained in high yields. Another advantage is that 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has a wide range of potential applications in various fields, which makes it a versatile compound for research. However, one of the limitations of 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has not been extensively studied for its potential toxicity and side effects, which makes it important to use caution when handling and administering the compound.
将来の方向性
There are several future directions for the research on 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol. One direction is to study the mechanism of action of 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol in more detail, in order to understand how it modulates various signaling pathways in cells. Another direction is to study the potential toxicity and side effects of 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol, in order to determine its safety for use in various applications. Additionally, further research is needed to explore the potential applications of 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol in various fields, such as medicine, agriculture, and materials science. Overall, 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol is a promising compound for research, and it has the potential to contribute to various areas of science and technology.
合成法
4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol can be synthesized by reacting 2,5-dimethylphenyl hydrazine with 2-thiophenemethyl ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization from a suitable solvent.
特性
製品名 |
4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol |
|---|---|
分子式 |
C15H15N3S2 |
分子量 |
301.4 g/mol |
IUPAC名 |
4-(2,5-dimethylphenyl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H15N3S2/c1-10-5-6-11(2)13(8-10)18-14(16-17-15(18)19)9-12-4-3-7-20-12/h3-8H,9H2,1-2H3,(H,17,19) |
InChIキー |
CKEXVAZYWXTRRL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)CC3=CC=CS3 |
正規SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)CC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)

![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)









